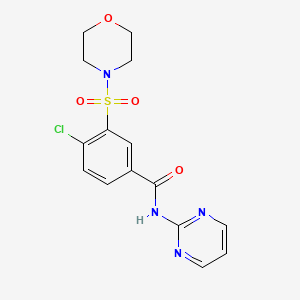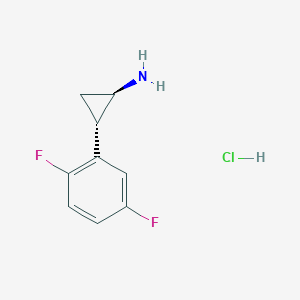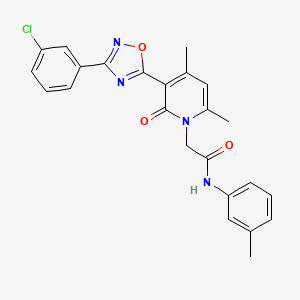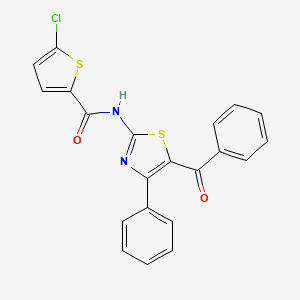
Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is a chemical compound with a molecular formula C14H21NO5. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate is based on its ability to inhibit the activity of specific enzymes or receptors in the body. For example, as mentioned earlier, it inhibits the activity of GSK-3β, which leads to the modulation of various cellular processes. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of GSK-3β. It has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5A. In addition, this compound has been shown to enhance cognitive function in animal models by increasing acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate has several advantages for lab experiments. It is a readily available and relatively inexpensive intermediate that can be synthesized in large quantities. It also exhibits potent inhibitory activity against specific enzymes or receptors, making it a useful tool for studying their biological functions. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and viral infections. Another direction is to investigate its potential as a tool for studying the biological functions of specific enzymes or receptors. Additionally, the synthesis of new derivatives of this compound with enhanced potency and selectivity could lead to the development of new drugs with improved therapeutic profiles.
Métodos De Síntesis
Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate can be synthesized by the reaction of this compound with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an acylation process, wherein the acetyl group from acetic anhydride is transferred to the amino group of the furan ring. The resulting product is a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate has been extensively used in scientific research as an intermediate in the synthesis of various bioactive molecules. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for cancer therapy. It has also been used in the synthesis of compounds with antimicrobial and antiviral activity. This compound has been shown to exhibit potent inhibitory activity against the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as apoptosis, cell differentiation, and cell proliferation.
Propiedades
IUPAC Name |
tert-butyl 4-acetyl-2-amino-5-methylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-6(14)8-7(2)16-10(13)9(8)11(15)17-12(3,4)5/h13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEIXUWYVCRCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)N)C(=O)OC(C)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-6-(3-fluorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2866995.png)
![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)
![2-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2866999.png)


![3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2867005.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2867008.png)
![6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867009.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2867010.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2867012.png)
